![molecular formula C18H18N2O5S B2738958 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448124-20-6](/img/structure/B2738958.png)
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a common class of compounds in pharmaceutical chemistry. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The compound contains a tetrahydronaphthalene group, which is a partially hydrogenated derivative of naphthalene . It also contains a benzo[d]oxazole group, which is a heterocyclic compound consisting of fused benzene and oxazole rings .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides in general are known to undergo a variety of chemical reactions. For example, they can be converted into sulfonamidines by reaction with primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .科学的研究の応用
Synthesis and Chemical Reactivity
This compound, part of a broader class of sulfonamides and related derivatives, has been the focus of research due to its potential in creating new chemical entities. Studies involve the synthesis of compounds with similar structures, exploring their chemical reactivity towards different nucleophiles, and evaluating their potential as precursors for various biological activities. For instance, research has demonstrated the preparation of derivatives that exhibit significant anticancer properties through modifications that enhance their interaction with biological targets (Altıntop et al., 2018). Additionally, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions highlights the compound's role in creating novel cyclic structures with potential pharmacological applications (Greig et al., 2001).
Binding Studies
Binding properties of sulfonamide derivatives have been extensively studied to understand their interaction with biological molecules. For example, fluorescent probe techniques have been used to study the binding of related compounds to proteins, offering insights into the hydrophobic nature of these interactions and their potential applications in drug design (Jun et al., 1971). These studies contribute to a deeper understanding of how sulfonamide derivatives, including the specific compound , might interact with biological targets, informing their potential therapeutic uses.
Biological Activities
Research into sulfonamide derivatives has revealed their potential in addressing various biological challenges. For instance, studies on sulfonamide antibiotics have uncovered novel microbial strategies for their elimination, highlighting the environmental impact of these compounds and their derivatives (Ricken et al., 2013). Furthermore, antimicrobial activity studies have demonstrated the efficacy of these compounds against a range of pathogens, suggesting their importance in developing new antimicrobial agents (Mohamed et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17-20-15-9-14(5-6-16(15)25-17)26(23,24)19-11-18(22)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,19,22H,7-8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOKVWIUFCKONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Chlorophenyl)-cyanomethyl]-2,3-dimethoxybenzamide](/img/structure/B2738877.png)
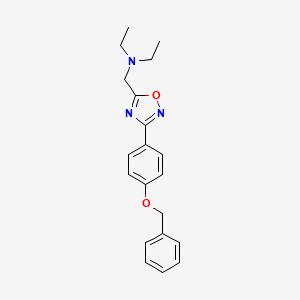
![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)
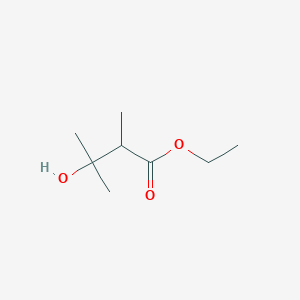
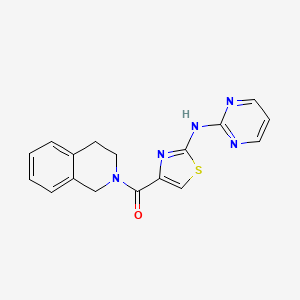

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)
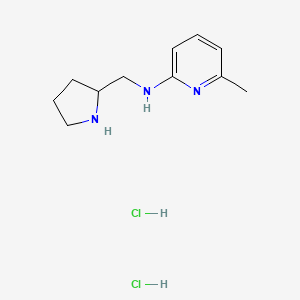
![5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid](/img/structure/B2738887.png)
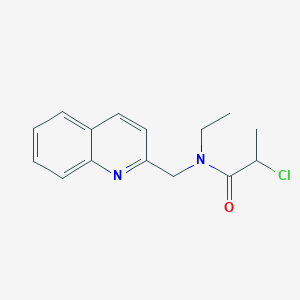
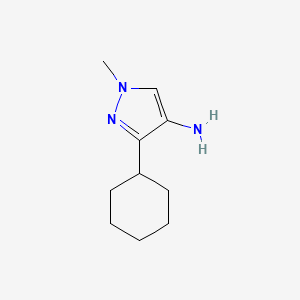

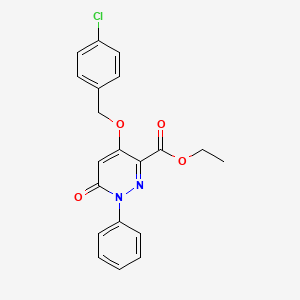
![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)